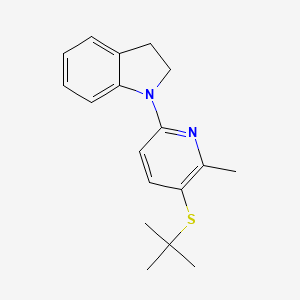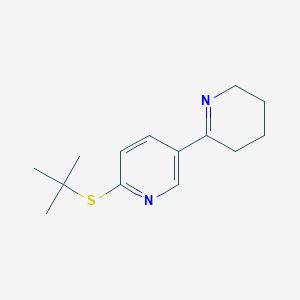
6'-(tert-Butylthio)-3,4,5,6-tetrahydro-2,3'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6’-(tert-Butylthio)-3,4,5,6-tétrahydro-2,3’-bipyridine est un composé organique qui présente un noyau de bipyridine avec un substituant tert-butylthio
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 6’-(tert-Butylthio)-3,4,5,6-tétrahydro-2,3’-bipyridine implique généralement la réaction d’un dérivé de bipyridine avec le tert-butylthiol. Une méthode courante implique l’utilisation d’un réactif de Grignard, tel que le chlorure de tert-butylmagnésium, qui réagit avec le soufre pour former le thiolate correspondant. Ce thiolate est ensuite mis à réagir avec un dérivé de bipyridine dans des conditions contrôlées pour donner le produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’utilisation de systèmes de micro-réacteurs à flux, qui offrent une efficacité et une durabilité accrues par rapport aux procédés par lots traditionnels . Ces systèmes permettent un contrôle précis des conditions réactionnelles, conduisant à des rendements et une pureté plus élevés du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 6’-(tert-Butylthio)-3,4,5,6-tétrahydro-2,3’-bipyridine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe tert-butylthio peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le noyau de bipyridine peut être réduit dans des conditions spécifiques.
Substitution : Le groupe tert-butylthio peut être substitué par d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.
Substitution : Des réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs tels que l’hydrure de sodium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation du groupe tert-butylthio peut donner du tert-butylsulfoxyde ou du tert-butylsulfone .
Applications de la recherche scientifique
Le 6’-(tert-Butylthio)-3,4,5,6-tétrahydro-2,3’-bipyridine a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme brique élémentaire dans la synthèse organique et comme ligand en chimie de coordination.
Biologie : Le composé peut être utilisé dans la synthèse de molécules biologiquement actives.
Industrie : Le composé est utilisé dans la production de matériaux de pointe et comme catalyseur dans divers procédés industriels.
Applications De Recherche Scientifique
6’-(tert-Butylthio)-3,4,5,6-tetrahydro-2,3’-bipyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the synthesis of biologically active molecules.
Mécanisme D'action
Le mécanisme par lequel le 6’-(tert-Butylthio)-3,4,5,6-tétrahydro-2,3’-bipyridine exerce ses effets implique des interactions avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe tert-butylthio peut moduler les propriétés électroniques du noyau de bipyridine, influençant sa réactivité et son affinité de liaison. Cette modulation peut affecter diverses voies et processus biochimiques .
Comparaison Avec Des Composés Similaires
Composés similaires
tert-Butylthiol : Un composé plus simple avec un groupe tert-butylthio similaire.
2,3’-Bipyridine : Le composé parent sans le substituant tert-butylthio.
tert-Butylsulfinamide : Un composé apparenté avec un groupe tert-butylthio et une fonctionnalité amine
Unicité
Le 6’-(tert-Butylthio)-3,4,5,6-tétrahydro-2,3’-bipyridine est unique en raison de la combinaison du noyau de bipyridine et du groupe tert-butylthio. Cette combinaison confère des propriétés électroniques et stériques distinctes, ce qui la rend précieuse pour des applications spécifiques dans la synthèse et la science des matériaux .
Propriétés
Formule moléculaire |
C14H20N2S |
|---|---|
Poids moléculaire |
248.39 g/mol |
Nom IUPAC |
2-tert-butylsulfanyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
InChI |
InChI=1S/C14H20N2S/c1-14(2,3)17-13-8-7-11(10-16-13)12-6-4-5-9-15-12/h7-8,10H,4-6,9H2,1-3H3 |
Clé InChI |
YFBPDGCSZCQJIG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)SC1=NC=C(C=C1)C2=NCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



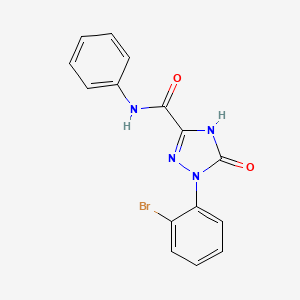
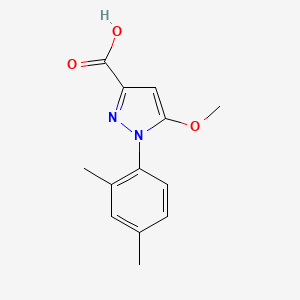

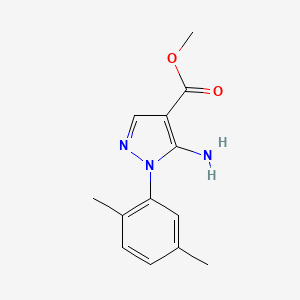
![2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B11806548.png)


![6-(4-Chlorophenyl)-3-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11806569.png)



